molecular formula C5H8ClF6NO B2469883 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride CAS No. 2193061-99-1

4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride

Cat. No. B2469883
CAS RN: 2193061-99-1
M. Wt: 247.57
InChI Key: ZKUVDMJQZUQCET-UHFFFAOYSA-N
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Description

The compound “4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride” is a fluorinated organic compound. It contains an amino group (-NH2), a hydroxyl group (-OH), and multiple fluorine atoms attached to the carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the amino group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating agents . The introduction of the amino group could potentially be achieved through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of polar C-F bonds due to the high electronegativity of fluorine. The amino and hydroxyl groups would also introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

As a fluorinated organic compound, “this compound” would be expected to exhibit high thermal and chemical stability. The presence of the amino and hydroxyl groups could make it a candidate for reactions involving these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms would likely result in high thermal and chemical stability. The compound’s polarity and potential for hydrogen bonding could influence its solubility and boiling/melting points .

Scientific Research Applications

Synthesis of Trifluoromethylated Derivatives

Research by Mosslemin et al. (2004) explored the production of new trifluoromethylated furan derivatives. This involved enolization-cyclization reactions of fluorinated aminoketenimines derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones, closely related to 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Peptide Synthesis

Gorbunova et al. (1991) demonstrated the use of a trifluoro-3-buten-2-one derivative as a protecting reagent in peptide synthesis. The study proposed the trifluoro-3-oxo-1-butenyl group for protecting the N-H terminal of amino acids (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes

Zanatta et al. (2005) researched the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes from 4-ylamino-1,1,1-trifluoro-butan-2-ols, which bears structural similarities to this compound (Zanatta, Squizani, Fantinel, Nachtigall, Borchhardt, Bonacorso, & Martins, 2005).

Development of Sensitive Probes in Medicinal Chemistry

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline variants for use in sensitive 19F NMR applications. This research has implications for the development of sensitive probes in medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans

Zhang, Zhao, and Lu (2007) conducted a study on the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, demonstrating the potential of trifluoromethylated compounds in organic synthesis (Zhang, Zhao, & Lu, 2007).

Mechanism of Action

Without specific context, it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating specific conditions .

properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6NO.ClH/c6-4(7,8)3(13,1-2-12)5(9,10)11;/h13H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUVDMJQZUQCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193061-99-1
Record name 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride
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